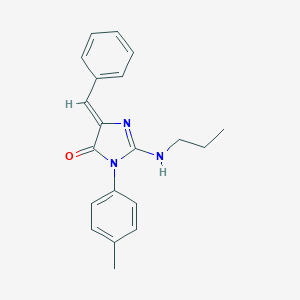
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one, also known as P5, is a novel small molecule that has been found to have potential therapeutic properties. It is a member of the imidazolone family and has been studied extensively in recent years due to its interesting chemical structure and potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is still under investigation, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in lab experiments. In addition, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several potential future directions for research on (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in other disease states such as neurodegenerative diseases and cardiovascular disease.
Métodos De Síntesis
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one involves the reaction of 4-methylbenzaldehyde and propylamine with imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The resulting compound is then purified by recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, specifically against breast cancer cells, through the induction of apoptosis. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one |
InChI |
InChI=1S/C20H21N3O/c1-3-13-21-20-22-18(14-16-7-5-4-6-8-16)19(24)23(20)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3,(H,21,22)/b18-14- |
Clave InChI |
QYMCNYCVNIZQFJ-JXAWBTAJSA-N |
SMILES isomérico |
CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canónico |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
